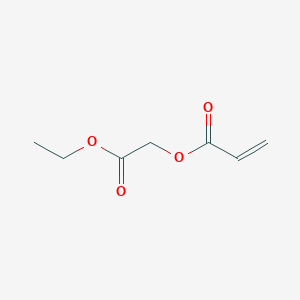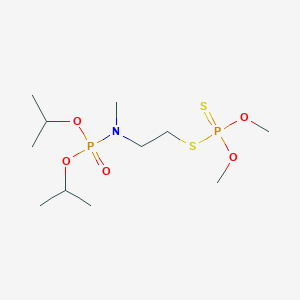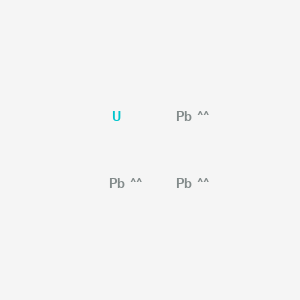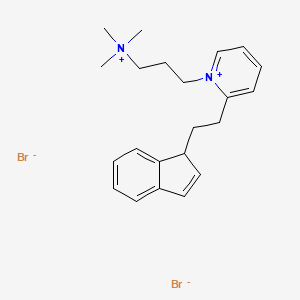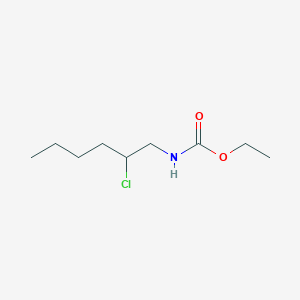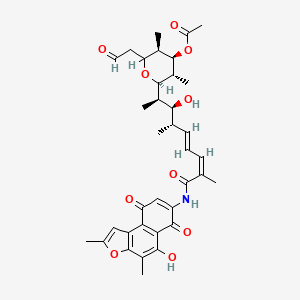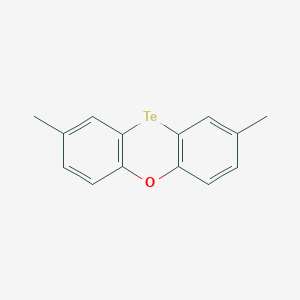
2,8-Dimethylphenoxatellurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylphenoxatellurine is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a phenoxatellurine scaffold, which is a heterocycle formally derived from dibenzodioxine
Méthodes De Préparation
The synthesis of 2,8-Dimethylphenoxatellurine typically involves the condensation of 4,4’-dimethyldiphenylether with tellurium tetrachloride. The reaction is carried out under reflux conditions, where the reactants are heated slowly over the course of several hours to a temperature of 200°C. After cooling to room temperature, the product is obtained as a slightly yellow crystalline substance with a high yield of 93% .
Analyse Des Réactions Chimiques
2,8-Dimethylphenoxatellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tellurium tetrachloride and other diaryltellurium dichlorides. The major products formed from these reactions are often characterized by X-ray diffraction and NMR spectroscopy. For instance, the oxidation of this compound can lead to the formation of dicationic double- and triple-decker complexes .
Applications De Recherche Scientifique
2,8-Dimethylphenoxatellurine has several scientific research applications, particularly in the fields of chemistry and materials science. It is used in the study of charge transfer complexes and the electronic properties of organotellurium compounds. Additionally, its unique structural properties make it a valuable compound for investigating the coordination chemistry of tellurium and its interactions with other elements .
Mécanisme D'action
The mechanism of action of 2,8-Dimethylphenoxatellurine involves its ability to form stable complexes with various reagents. The tellurium atom within the phenoxatellurine scaffold plays a crucial role in these interactions, often forming secondary bonds with other atoms. The spatial arrangement of the tellurium atom is typically trigonal bipyramidal, which influences the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
2,8-Dimethylphenoxatellurine can be compared to other similar compounds such as phenoxatellurine and 10,10-dichlorophenoxatellurine. Unlike the parent phenoxatellurine, which exhibits a butterfly conformation, this compound reveals a planar ring structure. This structural difference highlights the uniqueness of this compound and its potential for forming distinct coordination polymers .
Propriétés
Numéro CAS |
21797-72-8 |
|---|---|
Formule moléculaire |
C14H12OTe |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
2,8-dimethylphenoxatellurine |
InChI |
InChI=1S/C14H12OTe/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
Clé InChI |
TVVKIPLJXAIHAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C([Te]2)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


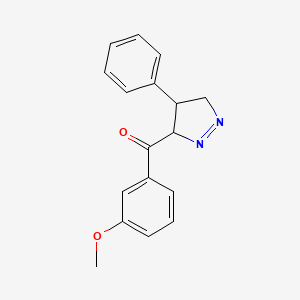
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
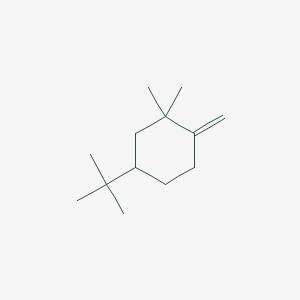

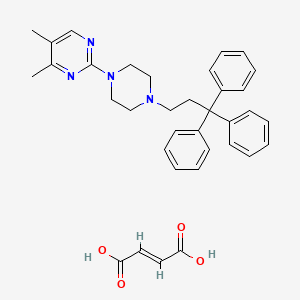
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
